molecular formula C8H6CaS2 B14652021 calcium;2H-thiophen-2-ide CAS No. 49591-42-6

calcium;2H-thiophen-2-ide

Cat. No.: B14652021
CAS No.: 49591-42-6
M. Wt: 206.3 g/mol
InChI Key: BVZLIAQPOFCZQH-UHFFFAOYSA-N
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Description

Calcium;2H-thiophen-2-ide is a metal-organic compound consisting of a calcium cation (Ca²⁺) paired with two 2H-thiophen-2-ide anions. The thiophene moiety is a five-membered aromatic heterocycle containing one sulfur atom. Deprotonation at the 2-position of 2H-thiophene generates the conjugate base (C₄H₃S⁻), which coordinates with calcium to form a salt. Such ionic thiophenides are typically reactive due to the strong basicity of the deprotonated aromatic ring and the electrophilic nature of calcium.

Properties

CAS No.

49591-42-6

Molecular Formula

C8H6CaS2

Molecular Weight

206.3 g/mol

IUPAC Name

calcium;2H-thiophen-2-ide

InChI

InChI=1S/2C4H3S.Ca/c2*1-2-4-5-3-1;/h2*1-3H;/q2*-1;+2

InChI Key

BVZLIAQPOFCZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CS[C-]=C1.C1=CS[C-]=C1.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including calcium;2H-thiophen-2-ide, can be achieved through several methods:

Industrial Production Methods

Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of calcium;2H-thiophen-2-ide involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to their pharmacological effects, such as anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxamide (C₅H₅NOS)

  • Structure : A neutral organic compound featuring a carboxamide (-CONH₂) group at the 2-position of the thiophene ring.
  • Properties: Molecular weight = 127.16 g/mol, CAS 5813-89-6.
  • Applications : Used in pharmaceuticals and materials science due to its hydrogen-bonding capability and aromatic stability.

Thiophene-2-carbothioamide (C₅H₅NS₂)

  • Structure : Analogous to carboxamide but replaces the carbonyl oxygen with sulfur (-CSNH₂).
  • Properties : Molecular weight = 143.23 g/mol. Exhibits distinct reactivity, such as participation in metal coordination via the thioamide group .
  • Applications: Potential use in coordination chemistry or as a ligand in catalytic systems.

Sodium 2-thiophenide (NaC₄H₃S)

  • Structure : A simpler metal thiophenide with a sodium cation.
  • Properties : Higher solubility in polar solvents compared to calcium salts due to smaller ionic radius and lower charge density of Na⁺.
  • Reactivity: Known to undergo nucleophilic aromatic substitution reactions, similar to other alkali metal thiophenides.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Reactivity Profile
Calcium;2H-thiophen-2-ide Ca(C₄H₃S)₂ 158.25 (calculated) Not available Thiophenide anion High (strong base, hygroscopic)
Thiophene-2-carboxamide C₅H₅NOS 127.16 5813-89-8 Carboxamide (-CONH₂) Moderate (hydrogen bonding)
Thiophene-2-carbothioamide C₅H₅NS₂ 143.23 Not provided Carbothioamide (-CSNH₂) Moderate (metal coordination)

Key Research Findings

  • Reactivity : this compound is expected to be highly reactive in moisture-sensitive environments, unlike the stable carboxamide and carbothioamide derivatives. Its ionic nature facilitates participation in cross-coupling or deprotonation reactions.
  • Stability : The covalent thiophene derivatives (carboxamide, carbothioamide) exhibit greater thermal and atmospheric stability compared to ionic metal thiophenides, which often require inert handling conditions.
  • Functional Group Influence : The carboxamide group enhances solubility in polar aprotic solvents (e.g., DMSO), while the thiophenide anion’s solubility depends on counterion choice (e.g., calcium vs. sodium).

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